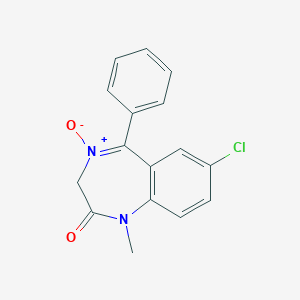
Diazepam N-oxide
Cat. No. B035609
Key on ui cas rn:
2888-64-4
M. Wt: 300.74 g/mol
InChI Key: FPRDNGOSKVGXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05662911
Procedure details


5.70 g (20 mmol) of 7-chloro-1-methyl-5-phenyl-1H-1,4-benzodiazepine-2(3H)on (manufactured by Sigma, No. T 8275) are dissolved in 150 ml of dichloromethane and 13.8 g (40 mmol) of 3-chloro-peroxybenzoic acid (manufactured by Aldrich, No. 27.303-1) are added under stirring at 20° C. Stirring of the solution is continued for 1.5 h at 20° C. Then the reaction mixture is washed first with 200 ml of 5% NH3 and subsequently with 200 μl of 0.1 n NaOH. The solvent is removed on an rotatione evaporator and the remaining oily residue is dissolved in 25 ml of isopropanol under heating to 40°-45° C. Subsequently, the product is allowed to crystallize under slow cooling down to room temperature. 2 hours after the onset of crystallization, the solid product 2 is drawn off and washed with 50 ml of isopropanol and 50 ml of diisopropylether. The mixture is then dried over night over paraffin in an exsiccator.
Name
7-chloro-1-methyl-5-phenyl-1H-1,4-benzodiazepine-2(3H)on
Quantity
5.7 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH3:12])[C:10](=[O:13])[CH2:9][N:8]=[C:7]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:6]=2[CH:20]=1.ClC1C=C(C=CC=1)C(OO)=[O:26]>ClCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH3:12])[C:10](=[O:13])[CH2:9][N+:8]([O-:26])=[C:7]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:6]=2[CH:20]=1
|
Inputs


Step One
|
Name
|
7-chloro-1-methyl-5-phenyl-1H-1,4-benzodiazepine-2(3H)on
|
|
Quantity
|
5.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2C)=O)C2=CC=CC=C2)C1
|
Step Two
|
Name
|
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring at 20° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
27.303-1) are added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring of the solution
|
WASH
|
Type
|
WASH
|
|
Details
|
Then the reaction mixture is washed first with 200 ml of 5% NH3 and subsequently with 200 μl of 0.1 n NaOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed on an rotatione evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the remaining oily residue is dissolved in 25 ml of isopropanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating to 40°-45° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under slow cooling down to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2 hours after the onset of crystallization
|
|
Duration
|
2 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 50 ml of isopropanol and 50 ml of diisopropylether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The mixture is then dried over night over paraffin in an exsiccator
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=CC2=C(C(=[N+](CC(N2C)=O)[O-])C2=CC=CC=C2)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
